N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine
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Overview
Description
N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine is a compound that belongs to the class of benzotriazinone derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a benzotriazinone moiety linked to an L-leucine residue through an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-one with an acetylating agent followed by coupling with L-leucine. One common method involves the use of diazonium salts prepared from 2-aminobenzamides, which are then cyclized to form the benzotriazinone core . The acetylation step can be achieved using acetic anhydride or acetyl chloride under basic conditions. The final coupling with L-leucine can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The benzotriazinone moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the benzotriazinone ring can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzotriazinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A core structure similar to N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine, used in various organic syntheses.
N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides: Compounds with similar benzotriazinone cores but different substituents, used as enzyme inhibitors.
Uniqueness
This compound is unique due to the presence of the L-leucine residue, which imparts specific biological properties and enhances its potential as a therapeutic agent. The combination of the benzotriazinone core with an amino acid residue provides a versatile scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C15H18N4O4 |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H18N4O4/c1-9(2)7-12(15(22)23)16-13(20)8-19-14(21)10-5-3-4-6-11(10)17-18-19/h3-6,9,12H,7-8H2,1-2H3,(H,16,20)(H,22,23)/t12-/m0/s1 |
InChI Key |
GWVVZPFHNADKPZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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